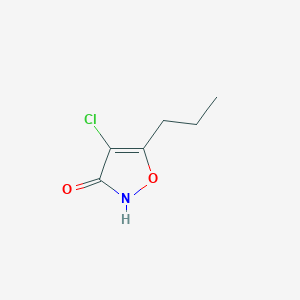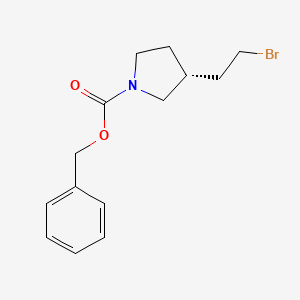
(R)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral amine-derived iridacycle complexes, which catalyze the borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines in very good yields .
Industrial Production Methods
Industrial production of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The use of robust and scalable catalytic systems, such as those involving iridium or rhodium catalysts, is essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
N-ethylpyrrolidine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-(trifluoromethyl)pyrrolidine: Similar structure but without the ethyl group, affecting its chemical properties.
N-ethyl-N-(trifluoromethyl)piperidine:
Uniqueness
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its chiral center, ethyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, pharmaceutical development, and industrial chemistry.
Propiedades
Fórmula molecular |
C7H13F3N2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
(3R)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
WHHYEOWHHUVXBX-ZCFIWIBFSA-N |
SMILES isomérico |
CCN([C@@H]1CCNC1)C(F)(F)F |
SMILES canónico |
CCN(C1CCNC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)



![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)








